Cas no 2580089-96-7 (methyl (2S,3S)-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylate)

methyl (2S,3S)-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylate 化学的及び物理的性質
名前と識別子
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- EN300-27732039
- methyl (2S,3S)-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylate
- 2580089-96-7
-
- インチ: 1S/C8H10F5NO2/c1-16-6(15)5-4(2-3-14-5)7(9,10)8(11,12)13/h4-5,14H,2-3H2,1H3/t4-,5-/m0/s1
- InChIKey: KMUIEDHYHJTBNV-WHFBIAKZSA-N
- ほほえんだ: FC(C(F)(F)F)([C@H]1CCN[C@@H]1C(=O)OC)F
計算された属性
- せいみつぶんしりょう: 247.06316937g/mol
- どういたいしつりょう: 247.06316937g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 278
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 38.3Ų
methyl (2S,3S)-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27732039-10g |
methyl (2S,3S)-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylate |
2580089-96-7 | 10g |
$11805.0 | 2023-09-10 | ||
Enamine | EN300-27732039-0.1g |
methyl (2S,3S)-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylate |
2580089-96-7 | 0.1g |
$2415.0 | 2023-09-10 | ||
Enamine | EN300-27732039-10.0g |
methyl (2S,3S)-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylate |
2580089-96-7 | 10g |
$11805.0 | 2023-05-25 | ||
Enamine | EN300-27732039-0.05g |
methyl (2S,3S)-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylate |
2580089-96-7 | 0.05g |
$2306.0 | 2023-09-10 | ||
Enamine | EN300-27732039-1g |
methyl (2S,3S)-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylate |
2580089-96-7 | 1g |
$2745.0 | 2023-09-10 | ||
Enamine | EN300-27732039-1.0g |
methyl (2S,3S)-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylate |
2580089-96-7 | 1g |
$2745.0 | 2023-05-25 | ||
Enamine | EN300-27732039-0.5g |
methyl (2S,3S)-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylate |
2580089-96-7 | 0.5g |
$2635.0 | 2023-09-10 | ||
Enamine | EN300-27732039-5.0g |
methyl (2S,3S)-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylate |
2580089-96-7 | 5g |
$7961.0 | 2023-05-25 | ||
Enamine | EN300-27732039-0.25g |
methyl (2S,3S)-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylate |
2580089-96-7 | 0.25g |
$2525.0 | 2023-09-10 | ||
Enamine | EN300-27732039-2.5g |
methyl (2S,3S)-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylate |
2580089-96-7 | 2.5g |
$5380.0 | 2023-09-10 |
methyl (2S,3S)-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylate 関連文献
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
methyl (2S,3S)-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylateに関する追加情報
Introduction to Methyl (2S,3S)-3-(1,1,2,2,2-Pentafluoroethyl)pyrrolidine-2-carboxylate (CAS No. 2580089-96-7)
Methyl (2S,3S)-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylate (CAS No. 2580089-96-7) is a highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential biological activities, making it a valuable candidate for various applications in drug discovery and development.
The molecular structure of methyl (2S,3S)-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylate includes a pyrrolidine ring with a pentafluoroethyl substituent and a methyl ester group. The presence of the pentafluoroethyl moiety imparts significant lipophilicity and metabolic stability to the molecule, which are crucial properties for optimizing drug candidates. The chiral centers at the 2 and 3 positions of the pyrrolidine ring further contribute to the compound's stereoselective interactions with biological targets.
Recent studies have highlighted the potential of methyl (2S,3S)-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylate in modulating various biological pathways. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent activity against specific enzymes involved in neurodegenerative diseases. The compound's ability to cross the blood-brain barrier and its low toxicity profile make it an attractive candidate for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its neuroprotective properties, methyl (2S,3S)-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylate has shown promise in cancer research. Preclinical studies have indicated that this compound can selectively inhibit the growth of certain cancer cell lines while sparing normal cells. The mechanism of action appears to involve the disruption of signaling pathways that are critical for cancer cell survival and proliferation. These findings suggest that methyl (2S,3S)-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylate could be a valuable lead compound for developing novel anticancer agents.
The synthesis of methyl (2S,3S)-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylate has been optimized to ensure high yields and purity. Advanced synthetic methods have been developed to efficiently introduce the pentafluoroethyl group and control the stereochemistry at the pyrrolidine ring. These methods involve a combination of transition metal-catalyzed reactions and chiral auxiliaries to achieve high enantioselectivity and diastereoselectivity. The robustness of these synthetic routes facilitates large-scale production for preclinical and clinical studies.
Clinical trials are currently underway to evaluate the safety and efficacy of methyl (2S,3S)-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylate. Early-phase trials have shown promising results in terms of pharmacokinetic properties and tolerability. The compound has demonstrated good oral bioavailability and a favorable pharmacodynamic profile in animal models. These findings provide a strong foundation for advancing the compound into later-stage clinical trials.
The potential applications of methyl (2S,3S)-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylate extend beyond neurodegenerative diseases and cancer. Ongoing research is exploring its use in other therapeutic areas such as inflammation and pain management. The compound's unique chemical structure and biological activities make it a versatile platform for developing a wide range of pharmaceutical products.
In conclusion,methyl (2S,3S)-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylate (CAS No. 2580089-96-7) represents a promising candidate in the field of medicinal chemistry. Its distinctive structural features and diverse biological activities position it as a valuable tool for advancing drug discovery efforts across multiple therapeutic areas. As research continues to uncover new insights into its mechanisms of action and potential applications,methyl (2S,3S)-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylate is likely to play an increasingly important role in the development of innovative treatments for various diseases.
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